1-Triacontylazide
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Overview
Description
1-Triacontylazide is an organic compound with the molecular formula C30H61N3 It is a long-chain alkane with an azide functional group attached to the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Triacontylazide can be synthesized through the azidation of 1-iodotriacontane. The reaction typically involves the substitution of the iodine atom with an azide group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: The process may include purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Triacontylazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups through reactions with suitable reagents.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Substitution: Various substituted triacontanes.
Reduction: 1-Aminotriacontane.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
1-Triacontylazide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various long-chain alkane derivatives and functionalized materials.
Materials Science: The compound is used in the preparation of self-assembled monolayers (SAMs) on surfaces, which have applications in nanotechnology and surface chemistry.
Bioconjugation: The azide group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules in biological research.
Mechanism of Action
The mechanism of action of 1-Triacontylazide primarily involves its azide functional group. The azide group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reactivity is exploited in click chemistry, where the azide group reacts with terminal alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is widely used in bioconjugation and materials science .
Comparison with Similar Compounds
1-Triacontylazide: Similar in structure but may have different reactivity and applications.
1-Iodotriacontane: Precursor to this compound, used in similar synthetic applications
Uniqueness: this compound is unique due to its long alkane chain combined with the reactive azide group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
1-azidotriacontane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-33-31/h2-30H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABIDXRKILOWSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858508 |
Source
|
Record name | 1-Azidotriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-49-3 |
Source
|
Record name | 1-Azidotriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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